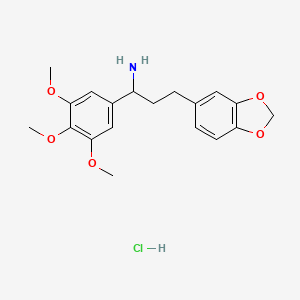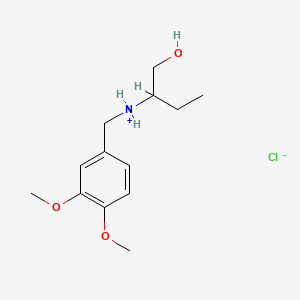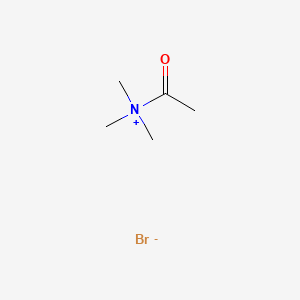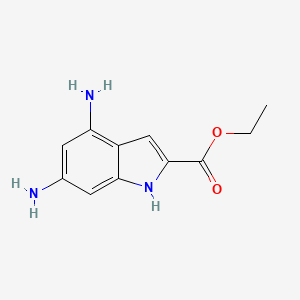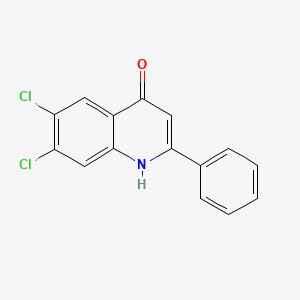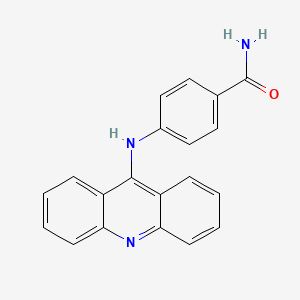
Benzamide, 4-(9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(9-acridinylamino)-: is a compound that belongs to the class of acridine derivativesThis compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-(9-acridinylamino)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods: While specific industrial production methods for Benzamide, 4-(9-acridinylamino)- are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also involve the use of solid acid catalysts to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 4-(9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 4-(9-acridinylamino)- is used in the synthesis of various chemical compounds and intermediates.
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. It has been shown to bind to DNA through intercalation, which can affect DNA replication and transcription processes .
Medicine: One of the most significant applications of Benzamide, 4-(9-acridinylamino)- is in cancer research. It has demonstrated antitumor activity in various preclinical studies and is being investigated for its potential use in chemotherapy .
Industry: In the industrial sector, benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their versatility makes them valuable intermediates in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Benzamide, 4-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
- N-[4-(9-Acridinylamino)phenyl]benzamide
- N-[4-(9-Acridinylamino)butyl]-4-[bis(2-chloroethyl)amino]benzamide
- Benzamide, 4-(9-acridinylamino)-N-hydroxy-
Uniqueness: Benzamide, 4-(9-acridinylamino)- stands out due to its specific acridine moiety, which enhances its ability to intercalate into DNA. This property is not as pronounced in other similar compounds, making it particularly effective in disrupting DNA function and exhibiting antitumor activity .
Eigenschaften
CAS-Nummer |
58658-19-8 |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-(acridin-9-ylamino)benzamide |
InChI |
InChI=1S/C20H15N3O/c21-20(24)13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H,(H2,21,24)(H,22,23) |
InChI-Schlüssel |
QTWNXHPBFYHFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


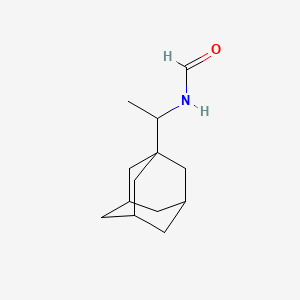

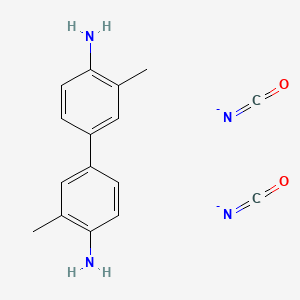
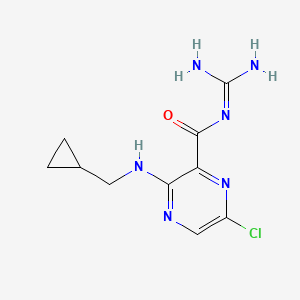

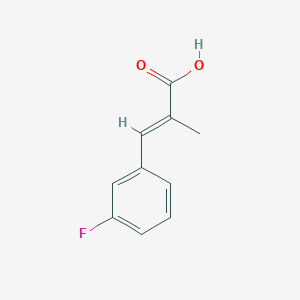
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
